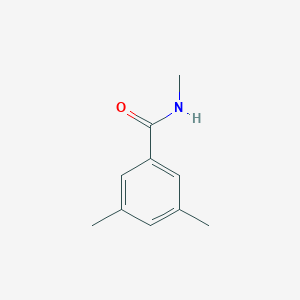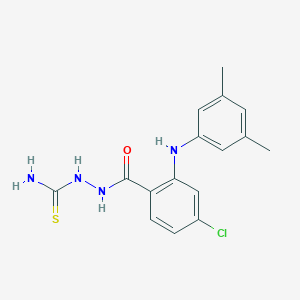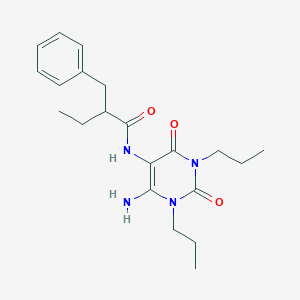
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde, also known as DMOC, is a chemical compound used in various scientific research applications. It is a colorless liquid with a molecular formula of C7H10O4 and a molecular weight of 158.15 g/mol. DMOC is widely used in the synthesis of various organic compounds due to its unique properties.
Mechanism of Action
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde acts as a protecting group for aldehydes and ketones by forming a cyclic acetal. This cyclic acetal is stable under acidic conditions, which allows for selective reactions to occur at other functional groups in the molecule. The cyclic acetal can be removed under basic conditions, which regenerates the aldehyde or ketone.
Biochemical and Physiological Effects:
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde does not have any known biochemical or physiological effects, as it is primarily used as a chemical reagent in scientific research.
Advantages and Limitations for Lab Experiments
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde is a versatile and widely used protecting group for aldehydes and ketones. It is easy to synthesize and purify, and it can be removed under mild conditions. However, (2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde has some limitations, such as its sensitivity to acidic and basic conditions, which can lead to unwanted side reactions. Additionally, (2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde can be difficult to remove from some organic molecules, which can lead to purification challenges.
Future Directions
There are several future directions for the use of (2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde in scientific research. One potential direction is the development of new and more efficient methods for (2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde synthesis. Another direction is the exploration of new applications for (2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde in the synthesis of complex organic molecules. Additionally, there is potential for the use of (2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde in the development of new pharmaceuticals and agrochemicals.
Synthesis Methods
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde can be synthesized through the condensation reaction of 2,5-dimethoxytetrahydrofuran with chloral hydrate in the presence of a strong acid catalyst. The reaction yields (2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde as a product, which can be purified through distillation or recrystallization.
Scientific Research Applications
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde has a wide range of applications in scientific research, particularly in the field of organic chemistry. It is commonly used as a protecting group for aldehydes and ketones, which allows for the selective synthesis of complex organic molecules. (2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde can also be used as a reagent in the synthesis of various natural products, pharmaceuticals, and agrochemicals.
properties
CAS RN |
159551-29-8 |
|---|---|
Product Name |
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde |
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2R,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6-,7+/m0/s1 |
InChI Key |
QMIGEDXMDGEZSR-LYFYHCNISA-N |
Isomeric SMILES |
CO[C@@H]1C[C@H]([C@@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
Canonical SMILES |
COC1CC(C(O1)OC)C=O |
synonyms |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2R-(2alpha,3beta,5alpha)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















